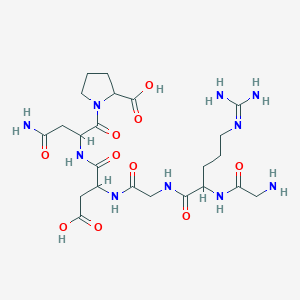
RGD peptide (GRGDNP)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “RGD peptide GRGDNP(2TFA)” is a synthetic peptide that contains the amino acid sequence glycine-arginine-glycine-aspartic acid-asparagine-proline. This peptide is known for its ability to inhibit integrin-ligand interactions, specifically by competitively inhibiting the binding of integrin α5β1 to the extracellular matrix. This inhibition plays a crucial role in various cellular processes such as adhesion, migration, growth, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RGD peptide GRGDNP(2TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of RGD peptide GRGDNP(2TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
RGD peptide GRGDNP(2TFA) primarily undergoes the following types of reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .
Scientific Research Applications
RGD peptide GRGDNP(2TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in targeted drug delivery systems, particularly in cancer therapy, due to its ability to target integrin receptors on cancer cells.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds to enhance cell attachment and growth .
Mechanism of Action
The mechanism of action of RGD peptide GRGDNP(2TFA) involves its interaction with integrin receptors, particularly integrin α5β1. By competitively inhibiting the binding of integrin α5β1 to the extracellular matrix, the peptide disrupts integrin-mediated signaling pathways. This inhibition leads to changes in cellular processes such as adhesion, migration, and apoptosis. The peptide promotes apoptosis by inducing conformational changes that enhance the activation and autoprocessing of pro-caspase-3 .
Comparison with Similar Compounds
Similar Compounds
RGD peptide GRGDSP: Contains the sequence glycine-arginine-glycine-aspartic acid-serine-proline.
RGD peptide GRGESP: Contains the sequence glycine-arginine-glycine-glutamic acid-serine-proline.
RGD peptide GRGDNP: Contains the sequence glycine-arginine-glycine-aspartic acid-asparagine-proline without the TFA modification.
Uniqueness
RGD peptide GRGDNP(2TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This modification enhances its solubility and stability, making it particularly useful in various research and industrial applications .
Properties
Molecular Formula |
C23H38N10O10 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
1-[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28) |
InChI Key |
CWAHAVYVGPRZJU-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
sequence |
GRGDNP |
Synonyms |
Gly-Arg-Gly-Asp-Asn-Pro glycyl-arginyl-glycyl-aspartyl-asparaginyl-proline GRGDNP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















